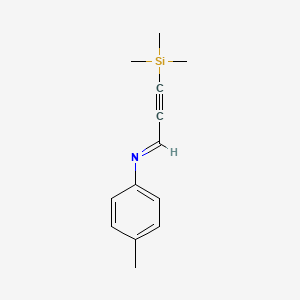
(1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a trimethylsilyl group and a 4-methylphenyl group, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine typically involves the reaction of a 4-methylphenylamine with a trimethylsilyl-protected alkyne. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the imine bond. Common solvents used in this reaction include tetrahydrofuran (THF) or dichloromethane (DCM). The reaction may require a catalyst such as a Lewis acid to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature and pressure. The use of automated systems to monitor and adjust reaction conditions would ensure consistent product quality. Purification of the final product might involve techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl group, leading to the formation of silanols or siloxanes.
Reduction: Reduction of the imine bond can yield the corresponding amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
The compound can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism by which (1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine exerts its effects would depend on its specific application. In chemical reactions, the trimethylsilyl group can stabilize reactive intermediates, while the imine bond can participate in nucleophilic addition reactions. The molecular targets and pathways involved would vary based on the context in which the compound is used.
類似化合物との比較
Similar Compounds
(1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-amine: Similar structure but with an amine group instead of an imine.
(1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-aldehyde: Similar structure but with an aldehyde group.
Uniqueness
The presence of both the trimethylsilyl group and the imine bond in (1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine makes it unique compared to other compounds. This combination of functional groups can impart distinct reactivity and stability, making it a valuable compound in various chemical applications.
特性
CAS番号 |
81634-47-1 |
|---|---|
分子式 |
C13H17NSi |
分子量 |
215.37 g/mol |
IUPAC名 |
N-(4-methylphenyl)-3-trimethylsilylprop-2-yn-1-imine |
InChI |
InChI=1S/C13H17NSi/c1-12-6-8-13(9-7-12)14-10-5-11-15(2,3)4/h6-10H,1-4H3 |
InChIキー |
WNDKRQJHLCPESQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=CC#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid](/img/structure/B14417802.png)
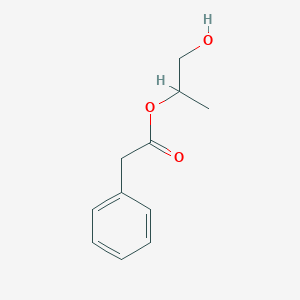
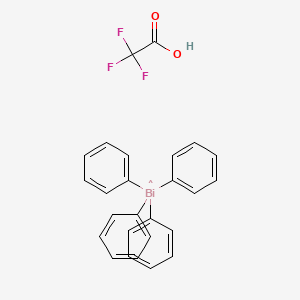
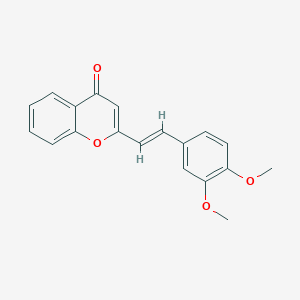
![3-[(3-Methylbutyl)amino]butan-2-one](/img/structure/B14417832.png)


![2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14417867.png)
![Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate](/img/structure/B14417869.png)

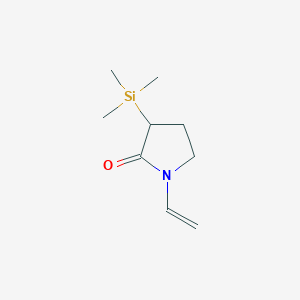
![3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole](/img/structure/B14417891.png)
![2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14417896.png)
![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)
